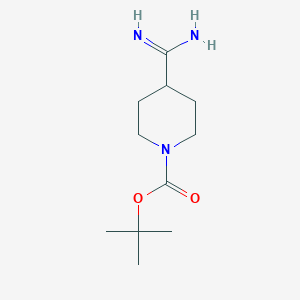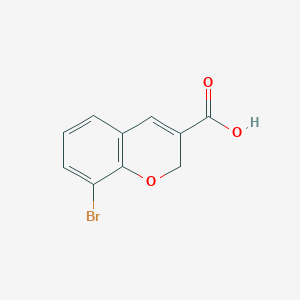
2-Amino-3-biphenyl-3-YL-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-biphenyl-3-YL-propionic acid is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bioconversion and Metabolite Characterization :
- LY451395, a biaryl-bis-sulfonamide related to 2-Amino-3-biphenyl-3-YL-propionic acid, has been studied for its metabolism. Actinoplanes missouriensis was used to produce mammalian metabolites of LY451395, aiding in their structural characterization by NMR and supporting drug metabolism research (Zmijewski et al., 2006).
Peptide Structure and Folding :
- Research on derivatives of this compound, like [3‘-(2-aminoethyl)-2-biphenyl]propionic acid, has revealed their role in initiating β-hairpin folding in peptides. These derivatives facilitate the formation of a hydrophobic cluster, crucial in peptide structuring (Nesloney & Kelly, 1996).
Synthesis and Electrochemical Studies :
- Biphenyl compounds, similar to this compound, have been synthesized and studied for their properties in corrosion inhibition of metals. These studies contribute to the understanding of chemical interactions and protection of metals in various industrial applications (Baskar et al., 2012).
Cancer Research and Drug Development :
- An alanine-based amino acid, structurally related to this compound, has been utilized in synthesizing platinum complexes for exploring potential anticancer properties. This contributes to the development of new therapeutic agents in cancer treatment (Riccardi et al., 2019).
Amino Acid Biosynthesis Research :
- Studies on amino acid biosynthesis in mixed rumen cultures have incorporated compounds related to this compound. These research efforts enhance the understanding of amino acid production and metabolic pathways in microbial ecosystems (Sauer et al., 1975).
Corrosion Inhibition Studies :
- Amino acid-based compounds, akin to this compound, have been synthesized and analyzed for their effectiveness as corrosion inhibitors. Such research is vital for developing more efficient and environmentally friendly corrosion prevention methods (Srivastava et al., 2017).
Computational Peptidology :
- The study of antifungal tripeptides involving derivatives of this compound has advanced the field of computational peptidology. This research aids in predicting the reactivity and bioactivity of peptides for drug design (Flores-Holguín et al., 2019).
Microbial Propionic Acid Production :
- Research on microbial fermentation involving propionic acid, related to this compound, offers insights into the production of this valuable compound for various industrial applications, including food, cosmetics, and pharmaceuticals (Gonzalez-Garcia et al., 2017).
Propriétés
IUPAC Name |
2-amino-3-(3-phenylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPHIHDDXCFWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-iodothieno[2,3-d]pyrimidine](/img/structure/B3030240.png)
![6-Methylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B3030243.png)





![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine](/img/structure/B3030250.png)

![3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B3030256.png)
![8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3030257.png)
![Imidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030258.png)
